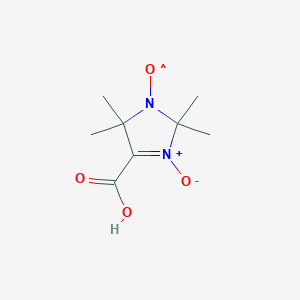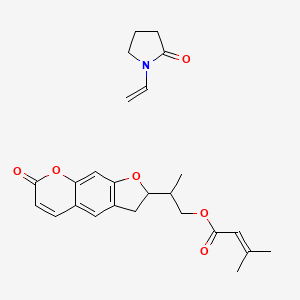
C6H9NO.C19H20O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C6H9NO.C19H20O5 is a combination of two distinct chemical entities. The first part, C6H9NO , represents N-Vinylpyrrolidone , a versatile monomer used in various polymerization processes . The second part, C19H20O5 , represents Columbianadin , a natural coumarin derivative found in certain plants
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Vinylpyrrolidone: is typically synthesized through the reaction of 2-pyrrolidone with acetylene in the presence of a catalyst such as potassium hydroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Columbianadin: is extracted from plants like Angelica and Cnidium . The extraction process involves the use of solvents such as methanol , ethyl acetate , and chloroform . The crude extract is then purified using techniques like column chromatography and recrystallization .
Industrial Production Methods
Industrial production of N-Vinylpyrrolidone involves large-scale polymerization processes where the monomer is polymerized to form polyvinylpyrrolidone (PVP), a widely used polymer in pharmaceuticals, cosmetics, and other industries .
Columbianadin: is produced on an industrial scale through the cultivation of Angelica and Cnidium plants, followed by extraction and purification processes. The purified compound is then used in various applications, including pharmaceuticals and traditional medicine .
Chemical Reactions Analysis
Types of Reactions
N-Vinylpyrrolidone: undergoes various polymerization reactions, including free-radical polymerization , anionic polymerization , and cationic polymerization . These reactions are typically carried out in the presence of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide .
Columbianadin: undergoes several chemical reactions, including oxidation , reduction , and substitution . For example, it can be oxidized to form columbianetin , another coumarin derivative with distinct properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like and are used.
Substitution: Various nucleophiles, such as amines and thiols , can be used for substitution reactions.
Major Products
Polyvinylpyrrolidone: from .
Columbianetin: from Columbianadin through oxidation.
Scientific Research Applications
N-Vinylpyrrolidone: and its polymer, polyvinylpyrrolidone , have numerous applications in scientific research:
Chemistry: Used as a stabilizer in the synthesis of nanoparticles and as a component in various polymer blends.
Biology: Employed in cell culture media and as a cryoprotectant.
Medicine: Used in drug delivery systems and as a binder in pharmaceutical tablets.
Industry: Utilized in adhesives, coatings, and personal care products.
Columbianadin: has shown potential in various research areas:
Mechanism of Action
N-Vinylpyrrolidone: acts primarily as a monomer in polymerization reactions, forming polyvinylpyrrolidone through the formation of covalent bonds between monomer units .
Columbianadin: exerts its effects through various molecular pathways:
Apoptosis Induction: Modulates caspase-9, caspase-3, Bax, Bcl-2, Bim, and Bid to induce apoptosis in cancer cells.
Necroptosis Induction: Involves RIP-3 and caspase-8 pathways.
Reactive Oxygen Species (ROS) Accumulation: Causes an imbalance in intracellular antioxidant enzymes such as SOD-1, SOD-2, catalase, and GPx-1.
Comparison with Similar Compounds
N-Vinylpyrrolidone: can be compared with other vinyl monomers like vinyl acetate and vinyl chloride . Unlike these monomers, N-Vinylpyrrolidone forms a polymer with unique solubility and biocompatibility properties, making it suitable for pharmaceutical and biomedical applications .
Columbianadin: can be compared with other coumarin derivatives like umbelliferone and scopoletin Columbianadin is unique due to its specific molecular structure, which imparts distinct biological activities, including anti-inflammatory and anticancer effects .
Similar Compounds
- Vinyl Acetate
- Vinyl Chloride
- Umbelliferone
- Scopoletin
Properties
CAS No. |
55247-73-9 |
|---|---|
Molecular Formula |
C25H29NO6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-ethenylpyrrolidin-2-one;2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O5.C6H9NO/c1-11(2)6-19(21)22-10-12(3)15-8-14-7-13-4-5-18(20)24-16(13)9-17(14)23-15;1-2-7-5-3-4-6(7)8/h4-7,9,12,15H,8,10H2,1-3H3;2H,1,3-5H2 |
InChI Key |
FYGLTXDKUMDSCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C=C(C)C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3.C=CN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate](/img/structure/B13767882.png)
![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide](/img/structure/B13767896.png)
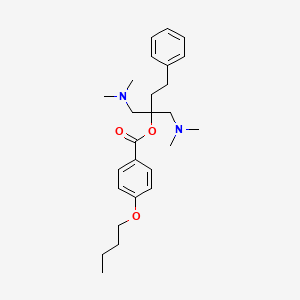
![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)

![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)
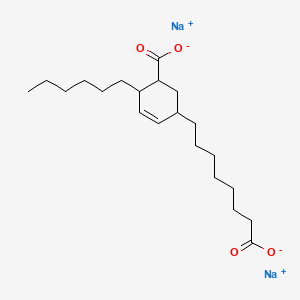
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)
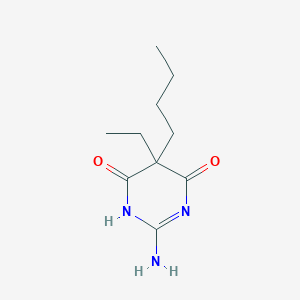
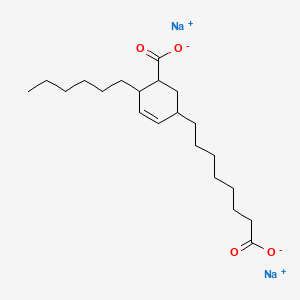
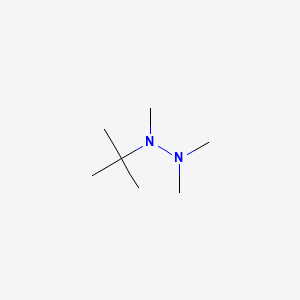
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)
